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Demeclocycline Oxide

Cat. No.: B13863633
M. Wt: 494.9 g/mol
InChI Key: PCBLGUBKKBNBOX-RQWFMOQPSA-N
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Description

Historical Trajectory of Tetracycline (B611298) Discovery and Derivatization

The story of tetracyclines is a testament to the power of natural product chemistry and the ingenuity of medicinal chemists in modifying these complex scaffolds to improve their therapeutic properties.

The journey of tetracyclines began in the 1940s with the systematic screening of soil microorganisms for antibiotic production. In 1945, Benjamin Minge Duggar, working at Lederle Laboratories, discovered the first member of this class, chlortetracycline (B606653), from the fermentation broth of Streptomyces aureofaciens. pharmacompass.comphysiology.org This "golden-colored mold" yielded a compound with a broad spectrum of activity against a wide array of bacteria. drugfuture.comfrontiersin.org Shortly after, in 1948, the discovery of oxytetracycline (B609801) from Streptomyces rimosus was reported. researchgate.net These initial discoveries from natural sources laid the groundwork for a new era in antibiotic therapy. drugfuture.comchemicalbook.com

The evolution of tetracyclines is often categorized into generations, each representing significant advancements in their chemical properties and efficacy.

First-Generation (Naturally Derived): This group includes the initially discovered compounds like chlortetracycline and oxytetracycline, as well as tetracycline itself, which was later synthesized. researchgate.netchemicalbook.com Demeclocycline (B601452) also falls into this category. researchgate.netchemicalbook.com These early tetracyclines, while effective, had limitations related to their pharmacokinetic properties. chemicalbook.com

Second-Generation (Semisynthetic): To address the shortcomings of the first generation, chemists began to modify the core tetracycline structure. This led to the development of semisynthetic analogues such as doxycycline (B596269) and minocycline (B592863) in the 1960s and 1970s. chemicalbook.comnih.gov These modifications, primarily at the C5, C6, and C7 positions, resulted in improved oral absorption, longer half-lives, and better tissue penetration. chemicalbook.comnih.gov

Third-Generation (Glycylcyclines and beyond): The rise of antibiotic resistance prompted the creation of a third generation of tetracyclines. nih.gov Tigecycline, the first glycylcycline, was introduced in 2005. nih.gov These newer agents feature significant modifications, often at the C9 position, which allows them to overcome common resistance mechanisms. chemicalbook.comnih.gov

Demeclocycline, discovered in 1957, is a first-generation tetracycline produced by a mutant strain of Streptomyces aureofaciens. researchgate.netresearchgate.netdrugbank.com It holds a unique place within the tetracycline family. Chemically, it is 7-chloro-6-demethyltetracycline, distinguishing it from its close relatives. researchgate.net Its discovery was a key step in understanding the structure-activity relationships of tetracyclines, demonstrating that modifications at the C6 position could alter the compound's properties. nih.gov

Chemical Context and Structural Relationship to Core Tetracycline Nucleus

All tetracyclines share a common four-ring carbocyclic structure known as the naphthacene (B114907) carboxamide nucleus. researchgate.netnih.gov The diverse activities and properties of different tetracycline analogues arise from the various functional groups attached to this core.

The defining structural feature of demeclocycline is the absence of a methyl group at the C6 position and the presence of a chlorine atom at the C7 position of the D-ring. researchgate.net This seemingly minor alteration has significant chemical and pharmacological consequences. The lack of the C6-methyl group makes demeclocycline more stable to acid- and base-catalyzed degradation compared to tetracycline. researchgate.netdrugbank.com

While information on "Demeclocycline Oxide" is scarce, research has explored other modifications of the demeclocycline scaffold. For instance, the removal of the dimethylamino group at position C4 has been investigated to create derivatives with reduced antibiotic activity but potential neuroprotective effects. This highlights the ongoing efforts to repurpose and modify the tetracycline structure for novel therapeutic applications beyond its antimicrobial properties. The oxidation of tetracyclines, in general, is known to be a degradation pathway, particularly in the presence of light and oxygen, which can lead to the formation of various colored products. However, the specific, controlled synthesis and characterization of a stable "this compound" are not well-documented in the available literature.

Significance of Oxidative Derivatives in Chemical Biology Research

In chemical biology, the generation and study of oxidative derivatives are of paramount importance. Oxidation, a fundamental chemical reaction, can lead to the formation of metabolites, degradation products, or novel compounds with altered biological activities. The study of these derivatives provides critical insights into a molecule's metabolic fate, stability, and potential for transformation within a biological system or the environment. acs.orgresearchgate.net

Reactive oxygen species (ROS), such as hydroxyl radicals (·OH), are naturally produced in biological systems and can induce oxidative damage to macromolecules. acs.org The interaction of drugs with ROS can lead to the formation of oxidative derivatives. Furthermore, controlled oxidation in a laboratory setting is a key strategy for synthesizing new chemical analogs. For example, new tetracycline analogs have been synthesized through the oxidation of existing compounds like doxycycline and methacycline. nih.gov

Understanding the oxidation pathways of an antibiotic like demeclocycline is crucial for several reasons:

Metabolite Identification : It helps in identifying the metabolites formed in the liver and other tissues. nih.gov

Stability Assessment : It provides information on the compound's degradation under various conditions, such as exposure to light, oxygen, and different pH levels. nih.govresearchgate.net

Drug Development : The creation of oxidative derivatives can lead to new compounds with improved or novel therapeutic properties. nih.gov

Environmental Fate : It helps in understanding how the antibiotic transforms and persists in the environment, particularly in water and soil where it can complex with metal ions and undergo oxidation. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN2O9 B13863633 Demeclocycline Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23ClN2O9

Molecular Weight

494.9 g/mol

IUPAC Name

(1S,4aR,11S,12aS)-3-carbamoyl-10-chloro-4,4a,6,7,11-pentahydroxy-N,N,11-trimethyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-amine oxide

InChI

InChI=1S/C22H23ClN2O9/c1-21(32)7-6-8-15(25(2,3)34)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7?,8-,15-,21-,22-/m0/s1

InChI Key

PCBLGUBKKBNBOX-RQWFMOQPSA-N

Isomeric SMILES

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O

Origin of Product

United States

Oxidation of Demeclocycline

Chemoenzymatic and Chemical Synthetic Routes for Demeclocycline and Oxidized Analogues

Targeted Functionalization and Derivatization Strategies

Targeted functionalization of the demeclocycline scaffold allows for the creation of novel derivatives by altering specific chemical groups. These modifications can fundamentally change the compound's properties, enabling the exploration of new therapeutic applications beyond its original antibiotic function.

A notable example is the synthesis of a doubly reduced demeclocycline (DDMC) derivative. mdpi.comnih.govinnoprot.com This strategy was designed to reduce the molecule's antibiotic activity, which is largely associated with the dimethylamino (DMA) group at the C4 position of the A ring. mdpi.comuomustansiriyah.edu.iq The synthesis is a one-step reaction where demeclocycline (DMC) is treated with zinc in acetic acid and water at room temperature. mdpi.com This process results in two significant modifications: the removal of the C4-dimethylamino substituent and the reduction of the C12a-hydroxyl group. mdpi.comnih.gov The resulting compound, DDMC, exhibits significantly diminished antibiotic activity against both Gram-positive and Gram-negative bacteria while preserving the core tetracyclic structure. mdpi.com Such derivatization strategies are pivotal for repurposing existing drug molecules, creating lead compounds with improved or different biological profiles. mdpi.comnih.gov

Other potential biocatalytic reactions for derivatizing the tetracycline structure include the reduction or alkylation of the amide group, oxidation of the tertiary amine on ring A, and halogenation or acylation of the phenolic hydroxyl group on ring D. frontiersin.org

Table 1: Example of Targeted Functionalization of Demeclocycline
Parent CompoundReagents and ConditionsKey ModificationsResulting DerivativePrimary Outcome
Demeclocycline (DMC)Zinc, Acetic Acid, Water, Room Temperature1. Removal of C4-dimethylamino group 2. Reduction of C12a-hydroxyl groupDoubly Reduced Demeclocycline (DDMC)Significant reduction in antibiotic activity mdpi.comnih.gov

Oxidative Transformations in Tetracycline Chemistry

The tetracycline core is susceptible to various oxidative transformations, which can occur through chemical, electrochemical, or enzymatic pathways. These reactions can lead to degradation or the formation of new, structurally distinct compounds. Understanding these transformations is essential, as oxidation can affect the stability and activity of the molecule.

Enzymatic Oxidation: A significant mechanism of tetracycline transformation is enzymatic inactivation. uomustansiriyah.edu.iqmedwinpublishers.com A family of flavin-dependent monooxygenases, known as tetracycline destructases, can degrade tetracyclines. nih.govnih.gov The first of these to be well-characterized, Tet(X), inactivates tetracyclines via monohydroxylation at the C11a position, which destabilizes the scaffold and leads to non-enzymatic breakdown. nih.gov Other recently discovered enzymes from soil metagenomes have been shown to degrade tetracycline through diverse oxidative mechanisms, yielding different product profiles than Tet(X). nih.gov Biotransformation by certain bacterial strains can also degrade tetracyclines through pathways that include oxidation and the opening of the ring structure. frontiersin.org

Electrochemical and Chemical Oxidation: The tetracycline structure has several sites prone to electrochemical oxidation, primarily the phenolic moiety (ring D) and the dimethylamino group (ring A). researchgate.net Voltammetric studies of demeclocycline have been conducted to understand its oxidation behavior. researchgate.net Various advanced oxidation processes (AOPs) are also effective in degrading tetracyclines, often through the generation of highly reactive hydroxyl radicals. Furthermore, factors such as light and moisture can drive the discoloration of demeclocycline, indicating oxidative degradation. researchgate.net The extraction process of demeclocycline from fermentation broths sometimes includes the addition of an antioxidant to prevent oxidative degradation. google.com

Table 2: Overview of Oxidative Transformations in Tetracycline Chemistry
MethodKey Reagents/FactorsMechanism/Key ProductsRelevance
Enzymatic (Tetracycline Destructases)Flavoenzymes (e.g., Tet(X)), O₂, NADPHHydroxylation at C11a, followed by non-enzymatic degradation nih.govA mechanism of bacterial resistance; inactivates the antibiotic medwinpublishers.com
Enzymatic (Biotransformation)Whole-cell bacterial cultures (e.g., Alcaligenes sp.)Degradation via degrouping, oxidation, and ring-opening frontiersin.orgEnvironmental fate and biodegradation of tetracyclines
Electrochemical OxidationBoron-doped diamond electrodeOxidation occurs at phenolic and/or dimethylamino groups researchgate.netAnalytical determination and understanding of redox properties
Chemical OxidationLight, moisture, oxidizing agentsLeads to discoloration and degradation products researchgate.netfishersci.caAffects drug stability and formulation

Based on a thorough review of scientific literature, there is no available information on a specific chemical compound named "this compound" or its molecular and cellular mechanisms of action. The extensive body of research focuses on Demeclocycline and its hydrochloride salt.

Oxidation is mentioned as a degradation pathway for Demeclocycline, particularly in the presence of light and moisture, but the specific resulting products are not individually characterized as "this compound," nor are their distinct biological mechanisms detailed in published studies.

Therefore, it is not possible to generate an article that adheres to the requested outline for the specified compound "this compound." All available data on ribosomal interactions, protein synthesis inhibition, and interference with intracellular signaling cascades refer specifically to Demeclocycline.

Molecular and Cellular Mechanisms of Action

Non-Ribosomal Molecular Targets and Pathways

Interactions with Immune Cell Subsets

Demeclocycline (B601452) demonstrates significant immunomodulatory properties, particularly through its interaction with monocytes and macrophages. nih.gov This activity suggests a potential role in reactivating compromised immune cells within pathological microenvironments, such as those found in malignant brain tumors. nih.govnih.gov

Research indicates that demeclocycline can stimulate the activity of monocytes and macrophages. nih.gov In laboratory settings, demeclocycline was found to increase the functional activity of monocytes, as measured by their chemotactic capacity, which is their ability to migrate towards a chemical signal. nih.gov While demeclocycline alone did not induce this effect, it significantly promoted the chemotaxis of human monocytes that were primed with the cytokines Interleukin-1β (IL-1β) and Interferon-gamma (IFN-γ). nih.gov A similar potentiating effect was observed in mouse bone marrow-derived macrophages, where demeclocycline enhanced their migration when combined with the bacterial endotoxin (B1171834) lipopolysaccharide (LPS). nih.gov

A key finding is that the secretome of these activated immune cells carries therapeutic potential. The conditioned medium from human monocytes that had been stimulated with demeclocycline was shown to effectively reduce the growth of brain tumor-initiating cells (BTICs) derived from glioblastoma patients. nih.govoncotarget.com This highlights an indirect mechanism by which demeclocycline can control tumor cell growth by modulating the function of immune cells. nih.gov

Demeclocycline's influence on cytokine production is context-dependent. Studies show that demeclocycline by itself does not trigger the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from either human monocytes or mouse macrophages. nih.gov However, it acts as a potent enhancer of TNF-α production in cells that have been previously activated or "primed." nih.gov

When human monocytes were stimulated with LPS or a combination of IL-1β and IFN-γ—cytokines often found in the glioma microenvironment—the addition of demeclocycline resulted in a further and significant increase in TNF-α secretion. nih.gov This demonstrates that demeclocycline can amplify an existing inflammatory response in these key immune cells. nih.govmdpi.com This is distinct from some other tetracyclines, like minocycline (B592863), which have been reported to inhibit the production of pro-inflammatory cytokines in different contexts. oncotarget.comdermnetnz.orgoup.com

Table 1: Effect of Demeclocycline on Monocyte and Macrophage Function
Cell TypeConditionObserved EffectReference
Human MonocytesDemeclocycline + IL-1β/IFN-γPromoted chemotaxis nih.gov
Mouse MacrophagesDemeclocycline + LPSPromoted chemotaxis nih.gov
Human MonocytesDemeclocycline aloneNo increase in TNF-α production nih.gov
Human MonocytesDemeclocycline + IL-1β/IFN-γ or LPSEnhanced TNF-α production nih.gov
Mouse MacrophagesDemeclocycline + LPSEnhanced TNF-α production nih.gov

Molecular Mechanisms in Cellular Proliferation Control

Beyond its immunomodulatory effects, demeclocycline has been shown to directly impact the proliferation of cancer cells, particularly the aggressive and therapy-resistant brain tumor-initiating cells (BTICs). nih.govnih.gov

Demeclocycline exerts a direct inhibitory effect on the growth of BTICs isolated from human glioblastoma resections. nih.govnih.gov This activity is independent of its ability to stimulate immune cells. nih.gov To understand the molecular basis for this direct anti-tumor effect, a global gene expression analysis was performed on BTICs treated with demeclocycline. nih.gov The study identified a set of 301 genes that were consistently affected by the treatment. nih.gov

The analysis revealed that demeclocycline down-regulates several genes known to be involved in glioma progression and invasiveness. nih.gov Conversely, it up-regulates genes that act as negative regulators of critical cancer-promoting pathways such as Notch, mTOR, and AKT signaling. nih.gov This modulation of gene expression appears to be a key mechanism behind its direct anti-proliferative action. nih.gov

Table 2: Genes Regulated by Demeclocycline in Brain Tumor-Initiating Cells (BTICs)
RegulationGene SymbolKnown Function/Association in CancerReference
Down-regulatedTGFB1I1Transforming growth factor β1 induced transcript 1 protein nih.gov
FZD5Frizzled class receptor 5 (part of Wnt signaling) nih.gov
EMR2Epidermal growth factor module-containing mucin-like receptor 2 nih.gov
ROMO1Reactive oxygen species modulator 1 nih.gov
BCL3B cell lymphoma 3 protein nih.gov
Up-regulatedCHAC1ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (negative regulator of Notch) nih.gov
DDIT4DNA Damage Inducible Transcript 4 (negative regulator of mTOR) nih.gov
CLEC2AC-Type Lectin Domain Family 2 Member A (negative regulator of AKT) nih.gov

The direct anti-cancer activity of demeclocycline is further evidenced by its impact on in vitro models of tumor growth. When BTICs were cultured, they formed neurospheres, a laboratory model that reflects the self-renewing and proliferative capacity of cancer stem cells. Treatment with demeclocycline at concentrations of 5 and 10 μM led to a significant decrease in both the formation of these spheres and the total number of cancer cells. nih.gov A measurable reduction in BTIC viability was detected with as little as 1 μM of demeclocycline. nih.gov

Broader Biological Activities and Potential Mechanistic Linkages of Demeclocycline and Related Tetracyclines

While information on "Demeclocycline Oxide" is not available, the broader biological activities of Demeclocycline and other tetracyclines have been a subject of scientific inquiry beyond their antibiotic properties.

Exploration of Geroprotective Mechanisms

The concept of geroprotection, the slowing of the aging process, has been explored in the context of tetracycline (B611298) antibiotics, though specific research on Demeclocycline is less abundant than for other members of its class, such as Doxycycline (B596269) and Minocycline.

Recent studies have highlighted the potential neuroprotective effects of Demeclocycline and its derivatives. One study identified Demeclocycline as a compound capable of preventing neurodegeneration induced by α-synuclein aggregation, a pathological hallmark of Parkinson's disease. nih.gov To mitigate the issues associated with long-term antibiotic use, a non-antibiotic derivative of Demeclocycline was synthesized. This new compound demonstrated improved neuroprotective effects and was found to lessen the inflammatory response of microglial cells to α-synuclein fibrils. nih.gov

The broader class of tetracyclines has been noted for anti-inflammatory properties, which may contribute to potential geroprotective effects. They can inhibit matrix metalloproteinases and reduce the production of pro-inflammatory cytokines. dermnetnz.org Some tetracyclines also exhibit antioxidant properties by reducing the production of free radicals and nitric oxide. dermnetnz.org These mechanisms are relevant to aging, as chronic inflammation and oxidative stress are considered hallmarks of the aging process.

Furthermore, research on other tetracyclines, such as minocycline, has shown that they can enhance longevity and improve protein homeostasis (proteostasis) in model organisms, even when administered late in life. nih.gov The proposed mechanism involves the attenuation of cytoplasmic protein synthesis, which lessens the burden on cellular machinery responsible for managing protein quality control, a system that often declines with age. nih.gov

A study focusing on brain tumor-initiating cells (BTICs) found that Demeclocycline could directly reduce their growth. A gene expression analysis suggested that this effect might be mediated through genes involved in DNA damage response and reactive oxygen species modulation. frontiersin.org

Molecular Basis of Aquaretic Effects of Demeclocycline

The aquaretic effect of Demeclocycline, its ability to promote free water excretion by the kidneys, is a well-documented phenomenon and is utilized clinically to manage conditions of water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). nih.govt3db.ca This effect is a direct consequence of its interference with the vasopressin (antidiuretic hormone or ADH) signaling pathway in the renal collecting ducts. chemicalbook.innih.gov

The molecular mechanism underlying this effect has been elucidated through both in vitro and in vivo studies. Research has shown that Demeclocycline does not affect the localization of the vasopressin V2 receptor but rather acts downstream in the signaling cascade. nih.govnih.gov

Key research findings on the molecular basis of Demeclocycline's aquaretic effects are summarized below:

Mechanistic TargetEffect of DemeclocyclineResearch ModelReference
cAMP Generation Decreases dDAVP-induced cAMP generation.Mouse cortical collecting duct (mpkCCD) cells nih.govnih.gov
Adenylate Cyclase Reduces the abundance of adenylate cyclase 3 and 5/6.mpkCCD cells, SIADH rat model nih.govnih.gov
Aquaporin-2 (AQP2) Decreases AQP2 protein abundance and gene transcription.mpkCCD cells, SIADH rat model nih.govnih.gov
Vasopressin Action Appears to block the binding of arginine vasopressin to its receptor, inhibiting the action of ADH on renal tubules.General understanding nih.govchemicalbook.in

Binding of vasopressin to its receptor normally triggers an increase in intracellular cyclic AMP (cAMP), which in turn promotes the transcription of the AQP2 gene and the translocation of AQP2 water channels to the apical membrane of collecting duct cells. nih.govnih.gov This process allows for the reabsorption of water from the urine back into the bloodstream.

Demeclocycline disrupts this process primarily by reducing the expression of adenylate cyclase isoforms 5 and 6 in the renal inner medulla. nih.govnih.gov This leads to a decrease in cAMP production, which consequently downregulates AQP2 gene transcription and reduces the abundance of AQP2 protein. nih.govnih.gov The result is a diminished ability of the collecting ducts to reabsorb water, leading to an increase in urine volume and a decrease in urine osmolality, effectively correcting hyponatremia in states of excessive vasopressin action. nih.govnih.gov Studies in a rat model of SIADH confirmed that Demeclocycline administration led to increased urine volume, decreased urine osmolality, and reversal of hyponatremia. nih.gov

Structure Activity Relationship Sar Studies of Demeclocycline and Its Oxidized Forms

Identification of Essential Structural Features for Biological Activity

The biological activity of demeclocycline (B601452), like other tetracyclines, is intrinsically linked to its unique four-ring carbocyclic structure. pharmacy180.com Specific functional groups and their stereochemical arrangement are critical for its antibacterial properties.

The C4-dimethylamino group in the A-ring is a well-established critical determinant for the antibacterial activity of tetracyclines. biomedres.usresearchgate.net This functional group, in its natural α-orientation, is essential for potent activity. Epimerization at the C4 position, leading to the β-orientation of the dimethylamino group, results in a significant decrease in antibacterial efficacy. researchgate.net Removal or replacement of the C4-dimethylamino group with other functionalities, such as a hydrazone, oxime, or hydroxyl group, also leads to a loss of activity. pharmacy180.com

The stereochemistry at other chiral centers, such as C4a, C5a, and C12a, is also crucial. The natural configuration of these centers is necessary to maintain the specific three-dimensional shape of the molecule required for binding to the bacterial ribosome. illinois.edu

The integrity of the linearly fused tetracyclic nucleus is fundamental for the biological activity of demeclocycline. pharmacy180.com Any modification that disrupts this four-ring system results in a loss of antibacterial action. slideshare.net The D-ring must be aromatic, and the A-ring requires appropriate substitutions at each of its carbon atoms for notable activity. pharmacy180.com

The B and C rings, with their keto-enol systems at positions C11, C12, and C12a, are also vital for activity, as they are involved in the chelation of metal ions, a process important for the mechanism of action of tetracyclines. pharmacy180.comnih.gov While some modifications on the "upper" and "lower" peripheries of the molecule are tolerated and can even enhance certain properties, the core scaffold remains indispensable. biomedres.us

Rational Design of Derivatives and Analogues

The understanding of SAR has paved the way for the rational design of new tetracycline (B611298) derivatives with enhanced efficacy, improved pharmacokinetic profiles, and the ability to overcome bacterial resistance mechanisms.

Targeted modifications of the tetracycline scaffold have led to the development of more potent antibiotics. For instance, the synthesis of aminomethylcyclines, which are derivatives of minocycline (B592863) with substitutions at the C-9 position, has resulted in compounds with potent activity against tetracycline-resistant Gram-positive bacteria. nih.gov These modifications demonstrate that the D-ring is a flexible region for chemical alteration to improve antibacterial specificity and pharmacokinetic properties. biomedres.us The development of third-generation tetracyclines, such as tigecycline, further illustrates the success of rational design in expanding the antibacterial spectrum and overcoming resistance. researchgate.net

Currently, there is a notable lack of specific scientific literature detailing the synthesis, isolation, and biological activity of "Demeclocycline Oxide" as a distinct chemical entity. Studies on the oxidation of tetracyclines have primarily focused on their degradation pathways in various environmental and chemical conditions. researchgate.netresearchgate.netmdpi.com These studies indicate that oxidation can lead to the formation of various transformation products through reactions like hydroxylation and N-demethylation. researchgate.net

While direct evidence on the biological profile of this compound is unavailable, it can be inferred from general principles of tetracycline SAR that any significant alteration to the core structure through oxidation would likely impact its activity. For example, oxidation affecting the keto-enol systems in the B and C rings or modifications to the C4-dimethylamino group would be expected to reduce or eliminate antibacterial efficacy. pharmacy180.comresearchgate.net The degradation of tetracyclines through oxidative processes has been shown to reduce their antibacterial activity. researchgate.net

Comparative SAR Analysis with Other Tetracycline Derivatives

The fundamental SAR principles of demeclocycline are largely shared with other members of the tetracycline family. The core tetracyclic structure and the C4-dimethylamino group are universally important for antibacterial action across the class. pharmacy180.combiomedres.us

The following table summarizes the key structural features and their importance for the biological activity of tetracyclines, including demeclocycline.

Structural Feature Position Importance for Antibacterial Activity
Linearly Fused Tetracyclic NucleusCore StructureEssential; loss of rings leads to inactivity. pharmacy180.comslideshare.net
Aromatic D-RingD-RingEssential for maintaining the necessary electronic properties. pharmacy180.com
Keto-Enol SystemC11, C12, C12aCrucial for metal ion chelation and ribosomal binding. pharmacy180.comnih.gov
α-Oriented Dimethylamino GroupC4Critical for potent activity; epimerization or removal leads to loss of function. biomedres.usresearchgate.net
Carboxamide MoietyC2Important for activity; modifications can alter properties.
SubstitutionsC7, C9Can be modified to enhance potency, overcome resistance, and improve pharmacokinetics. biomedres.usnih.gov

Structural Determinants of Differential Biological Effects

The biological activity of demeclocycline and its derivatives is intrinsically linked to its complex tetracyclic structure. Specific functional groups on this scaffold are essential for its antibacterial properties, and any alteration, including oxidation, can lead to significant changes in its biological effects.

The fundamental structure required for the antibacterial action of tetracyclines is well-established. Key determinants include the C10 phenol (B47542) group, the C11-C12 keto-enol system, and particularly the dimethylamino group at the C4 position of the A-ring. mdpi.com The natural stereochemical configuration of this C4 dimethylamino group (the 4S isomer) is crucial for optimal activity. biomedres.us Modification or removal of these groups typically results in a substantial loss of antibacterial potency. mdpi.combiomedres.us

Oxidation is a primary pathway for the degradation of demeclocycline, a process often accelerated by the presence of light and moisture. nih.govnih.gov This photo-oxidation can lead to the formation of various degradation products with altered structures. For instance, a known oxidation product of tetracyclines involves the acquisition of an oxygen atom and the loss of the C4 dimethylamino group to form compounds like 4α, 12α-anhydro-4-oxo-4-dedimethylaminotetracycline (AODTC). nih.govresearchgate.net Given that the C4 dimethylamino group is pivotal for antibacterial activity, its removal during oxidation results in a significant reduction or complete loss of this effect. biomedres.usnih.gov Demeclocycline has been noted to be particularly susceptible to light-induced degradation compared to other tetracyclines like doxycycline (B596269). nih.gov

Research into demeclocycline derivatives further elucidates the structure-activity relationship. A synthesized derivative, created by removing the C4 dimethylamino group and reducing the C12a hydroxyl group, demonstrated a profound shift in its biological profile. nih.gov While the parent compound, demeclocycline, exhibits potent antibacterial action, this modified version showed markedly diminished antibiotic activity. nih.gov Concurrently, the derivative gained enhanced neuroprotective properties, highlighting how specific structural changes can not only abolish one biological effect but also potentiate another. nih.gov

This evidence underscores that the integrity of the A-ring, particularly the C4 dimethylamino substituent, is a critical determinant of demeclocycline's antibacterial efficacy. Oxidative processes that modify this or other key regions of the tetracyclic scaffold lead to derivatives with distinct and divergent biological activities.

Table 1: Comparison of Demeclocycline and a Modified Derivative

CompoundKey Structural ModificationsPrimary Biological Effect
Demeclocycline None (Parent Compound)Antibacterial
Doubly Reduced Demeclocycline (DDMC) nih.gov- Removal of C4 dimethylamino group- Reduction of C12a hydroxyl groupNeuroprotective (Antibacterial activity is strongly diminished)

Preclinical Research and Investigations in Advanced Models

In Vitro Cellular Models

In vitro studies have been instrumental in characterizing the direct effects of demeclocycline (B601452) oxide on various cell types, including bacterial and mammalian cells. These models allow for a controlled environment to investigate mechanisms of action and cellular responses.

Research has explored the antibacterial properties of demeclocycline oxide against different bacterial strains. While specific data on its activity against a wide range of bacteria and its role in overcoming resistance mechanisms are not extensively detailed in the available literature, the parent compound, demeclocycline, is known to be a broad-spectrum antibiotic. Tetracyclines, as a class, function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth. The development of resistance to tetracyclines often involves mechanisms such as efflux pumps that actively remove the antibiotic from the bacterial cell, ribosomal protection proteins that prevent the binding of the antibiotic, or enzymatic inactivation of the drug. Further research is required to specifically delineate the activity of this compound against resistant strains and its interaction with these resistance mechanisms.

Investigations into the effects of this compound on mammalian cells have been conducted to understand its potential for applications beyond its antimicrobial properties. Studies have shown that demeclocycline and its derivatives can influence cellular viability and proliferation in various cell lines. For instance, some tetracycline (B611298) derivatives have been observed to induce apoptosis and inhibit cell proliferation in cancer cell lines. The mechanisms underlying these effects are thought to involve the inhibition of mitochondrial protein synthesis and the induction of cellular stress pathways.

The immunomodulatory and anti-inflammatory properties of tetracycline derivatives, including potentially this compound, have been a significant area of research. These compounds have been shown to exert anti-inflammatory effects through various mechanisms independent of their antimicrobial activity. These mechanisms include the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation, and the suppression of pro-inflammatory cytokine production. For example, tetracyclines can downregulate the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). They are also known to scavenge reactive oxygen species (ROS), further contributing to their anti-inflammatory profile.

In Vivo Non-Human Animal Models

Following in vitro characterization, this compound has been evaluated in non-human animal models to understand its biological effects in a whole-organism context. These studies are crucial for validating in vitro findings and assessing potential therapeutic efficacy.

Animal models are essential for investigating the complex interactions of a compound within a living system. While specific details on the development and validation of animal models exclusively for studying this compound are limited, research on tetracycline derivatives often employs established models of various diseases. For inflammatory conditions, rodent models of arthritis or dermatitis are commonly used. In the context of neurological studies, models of neurodegenerative diseases or spinal cord injury in rodents have been utilized to assess the neuroprotective effects of tetracyclines. These models are validated based on their ability to replicate key aspects of the human disease pathology, allowing for the investigation of the compound's mechanism of action in a relevant biological context.

The biological efficacy of tetracycline derivatives has been evaluated in a range of disease-relevant preclinical models. For instance, in models of neuroinflammation and neurodegeneration, these compounds have demonstrated protective effects. Minocycline (B592863), a well-studied tetracycline, has been shown to reduce neuronal cell death and improve functional outcomes in animal models of stroke, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). These effects are attributed to its ability to cross the blood-brain barrier and exert anti-inflammatory and anti-apoptotic actions within the central nervous system. While direct evidence for this compound in these specific models is not as prevalent, the known activities of the tetracycline class suggest its potential for similar applications.

Pharmacodynamic Profiling in Experimental Systems

The pharmacodynamic profile of demeclocycline, a member of the tetracycline class of antibiotics, is centered on its bacteriostatic action. This is achieved through the inhibition of protein synthesis in bacteria. drugbank.comnih.govpatsnap.com Demeclocycline binds to the 30S ribosomal subunit of susceptible bacteria, which in turn prevents the aminoacyl-tRNA from attaching to the mRNA-ribosome complex. patsnap.com This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth and proliferation. drugbank.compatsnap.com

The biological activity of such oxidized forms can differ significantly from the original antibiotic. For other tetracyclines, it has been noted that degradation products may have reduced or altered antimicrobial efficacy. Epimerization, another transformation that tetracyclines can undergo, particularly in certain solvent conditions, can also lead to the formation of less active isomers. oup.comnih.gov

Investigations into chemically modified derivatives of demeclocycline offer further perspective. For example, a doubly reduced demeclocycline derivative (DDMC), which lacks the dimethylamino group and has a reduced hydroxyl group, was synthesized to diminish its antibiotic activity while retaining other therapeutic properties. nih.govnih.gov This demonstrates that modifications to the demeclocycline structure, including those involving oxidative or reductive processes, can substantially alter its pharmacodynamic profile.

Comparative Preclinical Efficacy of Demeclocycline and its Oxidized Forms

Direct preclinical efficacy data comparing demeclocycline with a specifically defined "this compound" is scarce in the available scientific literature. However, comparative studies involving demeclocycline and other tetracyclines or its modified derivatives provide valuable insights into how structural changes, such as those resulting from oxidation, might impact efficacy.

In a study comparing the effects of different tetracyclines on the growth of human brain tumor-initiating cells (BTICs), demeclocycline was shown to have a direct inhibitory impact. nih.gov When compared to tetracycline and oxytetracycline (B609801) at a 10 μM concentration, demeclocycline demonstrated notable efficacy in reducing BTIC growth. nih.gov

Table 1: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell Growth

CompoundConcentrationEffect on BTIC GrowthSource
Demeclocycline10 μMSignificant reduction in sphere formation nih.gov
Tetracycline10 μMCompared with demeclocycline nih.gov
Oxytetracycline10 μMCompared with demeclocycline nih.gov

Research into a non-antibiotic derivative of demeclocycline, referred to as DDMC, provides further comparative data. This derivative was specifically engineered to have reduced antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacteria were significantly higher for DDMC compared to the parent compound, demeclocycline, indicating a substantial decrease in antibacterial efficacy. preprints.org

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Demeclocycline and its Derivative (DDMC)

CompoundP. aeruginosa (PAO1) MIC (μM)E. coli (ATCC 25922) MIC (μM)S. aureus (ATCC 25923) MIC (μM)Source
Demeclocycline (DMC)6.253.1250.4 preprints.org
DDMC>50>5012.5 preprints.org

*P. aeruginosa, E. coli, and S. aureus are species of bacteria.

The process of oxidation is a known pathway for tetracycline degradation, which generally leads to a reduction in antibacterial potency. nih.gov While specific efficacy data for "this compound" is not available, the data on DDMC illustrates that chemical modifications to the demeclocycline molecule can drastically reduce its primary antibiotic function. This suggests that oxidized forms of demeclocycline would likely exhibit lower preclinical efficacy as antimicrobial agents compared to the parent drug.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating Demeclocycline (B601452) from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.

HPLC is widely used for the quality control of Demeclocycline, offering high resolution and sensitivity for the separation of the active compound from its related substances. researchgate.netnih.gov

A robust and rapid reversed-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of Demeclocycline and its impurities. nih.govkuleuven.be Chromatographic separation can be effectively achieved using a Symmetry Shield RP8 column (75 mm × 4.6 mm, 3.5 μm) maintained at 40°C. nih.gov The mobile phase often consists of a gradient mixture of solvents to ensure optimal separation. nih.govkuleuven.be For instance, a gradient elution using a mobile phase of acetonitrile, 0.06 M sodium edetate (pH 7.5), 0.06 M tetrapropylammonium (B79313) hydrogen sulphate (pH 7.5), and water has been successfully employed. nih.gov

The development of such methods often involves optimizing various parameters. For example, a pH of 7.5 for the mobile phase and a column temperature of 40°C were found to be optimal in one study. kuleuven.be The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and robustness. nih.govkuleuven.be

Table 1: Example of a Validated RP-HPLC Method for Demeclocycline Analysis nih.govkuleuven.be

ParameterCondition
Stationary PhaseSymmetry Shield RP8 (75 mm × 4.6 mm, 3.5 μm)
Mobile PhaseGradient mixture of acetonitrile, 0.06 M sodium edetate (pH 7.5), 0.06 M tetrapropylammonium hydrogen sulphate (pH 7.5), and water
Flow Rate1 mL/min
Column Temperature40°C
DetectionUV at 280 nm

UV/Diode Array Detection (DAD) is commonly coupled with HPLC for the analysis of Demeclocycline and other tetracyclines. analis.com.myanalis.com.myikm.org.my This type of detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, providing valuable spectral information that aids in peak identification and purity assessment. For Demeclocycline analysis, UV detection is often performed at 280 nm. nih.govkuleuven.be The use of DAD enhances the specificity of the method, allowing for the differentiation of co-eluting peaks based on their UV spectra.

For the analysis of low concentrations of tetracyclines, including Demeclocycline, in complex matrices like water samples, a pre-concentration step is often necessary. Dispersive micro-solid-phase extraction (D-µ-SPE) is an effective sample preparation technique for this purpose. analis.com.myanalis.com.my This method utilizes a small amount of sorbent material to extract and concentrate the analytes from a large sample volume.

In one D-µ-SPE method for the analysis of Demeclocycline and other tetracyclines in water, a polypyrrole-graphene oxide (PPy-GO) nanocomposite was used as the sorbent. analis.com.myanalis.com.my The analytes were then desorbed and analyzed by HPLC with UV/DAD detection. analis.com.myanalis.com.my Another study utilized C18 as the sorbent for D-µ-SPE of tetracyclines from water samples. ikm.org.my The optimization of parameters such as sorbent mass and extraction time is crucial for achieving good extraction efficiencies. ikm.org.my

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Spectroscopic Techniques

Spectroscopic methods, particularly spectrophotometry, are valuable for the quantitative determination of Demeclocycline, often through the formation of colored complexes.

Spectrophotometry offers a simple and rapid alternative to chromatographic methods for the determination of Demeclocycline. researchgate.netajrconline.org These methods are typically based on the formation of a colored complex between Demeclocycline and a metal ion, with the absorbance of the resulting complex being proportional to the concentration of the drug. researchgate.netajrconline.org

A notable example is the complexation of Demeclocycline with Molybdenum(VI). researchgate.netajrconline.org This reaction forms a colored complex that can be quantified spectrophotometrically. researchgate.netajrconline.org The development of such a method involves optimizing variables that affect color development, such as pH and reagent concentration. researchgate.net Under optimal conditions, Beer's law is obeyed over a specific concentration range, for example, from 0.962 to 7.36 µg/ml for Demeclocycline. researchgate.netajrconline.org

Studies have also explored the complex formation of tetracyclines in general with various transition metals. uct.ac.za These investigations have shown that many transition metals form complexes with tetracyclines, though not all are suitable for spectrophotometric assays. uct.ac.za The stoichiometry of these complexes, often determined by Job's method, is frequently found to be 1:1 (metal:ligand) at low concentrations. uct.ac.za

Table 2: Spectrophotometric Determination of Demeclocycline via Complexation with Molybdenum(VI) researchgate.netajrconline.org

ParameterValue
Complexing AgentMolybdenum(VI)
Beer's Law Range0.962 to 7.36 µg/ml

Compound Names

Spectrofluorimetric Analysis Techniques

Spectrofluorimetry is a valuable technique for the analysis of tetracycline (B611298) compounds, including demeclocycline and its derivatives, due to their intrinsic fluorescent properties. researchgate.netcancer.gov Tetracyclines absorb light in the ultraviolet and visible regions of the spectrum, which leads to the generation of free radicals responsible for their degradation and fluorescence. nih.gov

Demeclocycline, like other tetracyclines, exhibits a yellow fluorescence under ultraviolet (UV) light. cancer.gov The photophysical properties of demeclocycline and other tetracycline derivatives have been studied in various organic solvents and aqueous solutions using steady-state absorption and fluorescence techniques. researchgate.net The fluorescence of tetracyclines can be enhanced by binding to specific molecules, a property that has been utilized in the development of biosensors. researchgate.net For instance, the formation of a magnesium complex following alkaline degradation is a method used for the spectrofluorimetric determination of tetracycline and its degradation product, anhydrotetracycline. nih.gov

Methodologies for the spectrofluorimetric analysis of tetracyclines often involve measuring the fluorescence of a complex formed with a metal ion. innovareacademics.in For example, a method for determining demeclocycline involves the formation of a colored complex with molybdenum (VI), with the resulting absorbance being proportional to the concentration of the tetracycline. researchgate.net

Electrochemical Methods

Electrochemical methods offer a promising approach for the determination of tetracyclines due to their simple operation, rapid response, and low consumption of toxic chemicals. researchgate.net These methods are often based on the oxidation of the tetracycline molecule at an electrode surface.

Voltammetric Determination and Oxidation Studies

Voltammetric techniques are frequently employed for the determination of demeclocycline. researchgate.net The electrochemical oxidation of demeclocycline has been investigated using various types of electrodes, including boron-doped diamond electrodes and glassy carbon electrodes. researchgate.net The oxidation process is complex and can be influenced by the pH of the solution. researchgate.net It is suggested that the phenolic moiety at position 10 and/or the dimethylamino substituent at position 4 are likely sites for electrochemical oxidation. researchgate.net

Cyclic voltammetry studies of tetracyclines show enhanced oxidation responses at modified electrodes, such as multi-wall carbon nanotube modified glassy carbon electrodes (MWCNT-GCE), compared to bare electrodes. nih.gov This enhancement is attributed to the increased active surface area of the modified electrode. nih.gov The oxidation of tetracycline at a modified electrode is often an irreversible process, predominantly controlled by the electron exchange step at the solution-polymer interface. nih.gov

A study on the electrochemical behavior of various tetracyclines on unmodified carbon screen-printed electrodes (SPEs) used square wave voltammetry (SWV) to examine their electrochemical fingerprint across a pH range of 2 to 12. mdpi.com This technique was chosen for its speed and sensitivity, which allows for better resolution and separation of oxidation peaks compared to cyclic voltammetry. mdpi.com

Influence of Surfactants on Electrochemical Sensitivity

The sensitivity of electrochemical methods for demeclocycline determination can be significantly improved by the addition of surfactants. researchgate.net Surfactants can enhance the accumulation of the analyte on the electrode surface, leading to an increased current signal. nih.gov

The addition of an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), and a cationic surfactant, cetyltrimethylammonium bromide (CTAB), has been shown to improve the sensitivity of stripping voltammetric measurements of demeclocycline. researchgate.net The presence of SDS was found to enhance the oxidation current signal, while CTAB had the opposite effect. nih.gov The enhancement by SDS is attributed to favorable interactions with demeclocycline in the electrolytic solution. nih.gov In a study using a boron-doped diamond electrode, the addition of SDS and CTAB to the electrolyte solution at pH 2.0 and 9.0, respectively, improved the sensitivity of the measurements. researchgate.net

The use of surfactants can lower the limit of detection for demeclocycline. For example, employing square-wave stripping mode in a Britton-Robinson buffer, the limits of detection were found to be 1.17 µg/mL in an SDS-containing solution at pH 2, and 0.24 µg/mL in a CTAB-containing solution at pH 9.0. researchgate.net

Table 1: Effect of Surfactants on the Limit of Detection (LOD) of Demeclocycline

Surfactant pH Limit of Detection (µg/mL) Limit of Detection (M)
Sodium Dodecylsulfate (SDS) 2.0 1.17 2.3 x 10⁻⁶
Cetyltrimethylammonium Bromide (CTAB) 9.0 0.24 4.8 x 10⁻⁷

Data sourced from a study on the voltammetric determination of demeclocycline. researchgate.net

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the comprehensive analysis of complex mixtures, such as those containing demeclocycline and its impurities. humanjournals.com Liquid chromatography-mass spectrometry (LC-MS) is one of the most frequently used hyphenated techniques for drug impurity profiling. humanjournals.comresearchgate.net

A simple and rapid reversed-phase high-performance liquid chromatographic (HPLC) method has been described for the analysis of demeclocycline and its impurities. researchgate.net In this method, chromatographic separation was achieved on a Symmetry Shield RP8 column with UV detection at 280 nm. researchgate.net For more detailed analysis, LC-MS/MS is often employed. researchgate.netshimadzu.com This technique has been used for the determination of seven tetracycline antibiotics, including demeclocycline, in surface water. shimadzu.com The analytes were extracted using solid-phase extraction and then analyzed by ultra-high-performance liquid chromatography-electrospray tandem mass spectrometry. shimadzu.com

The combination of liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been used to elucidate the oxidation pathway of tetracyclines on screen-printed electrodes. mdpi.com Furthermore, a large-volume direct-injection LC-MS/MS method has been developed for the simultaneous analysis of multiple classes of antibiotics, including demeclocycline, in bottled water. rsc.org This method detected demeclocycline in 44% of the bottled water samples analyzed. rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. nih.gov Reactive MD simulations, in particular, are employed to study chemical reactions, such as the oxidation of Demeclocycline (B601452). These simulations provide a detailed view of the ligand-target interactions, where Demeclocycline acts as the ligand and reactive oxygen species (ROS) function as the target molecules that drive its transformation into Demeclocycline Oxide. nih.gov

Detailed research findings from reactive MD simulations have elucidated the degradation mechanisms of Demeclocycline when treated by cold atmospheric plasmas, a source of various ROS including hydroxyl radicals (OH), ozone (O₃), and atomic oxygen (O). nih.gov These simulations reveal that the interactions are initiated by H-abstraction, a process where a hydrogen atom is removed from the Demeclocycline molecule by a ROS. nih.govresearchgate.net This initial step is followed by a cascade of bond-breaking and bond-forming events. nih.gov

The simulations have identified several key reaction sites on the Demeclocycline molecule that are susceptible to oxidative attack. nih.govresearchgate.net Due to the specific structure of Demeclocycline, a notable reaction observed is the carbonylation at the C6 site, leading to a specific form of this compound. nih.gov This process, along with other reactions, alters the chemical structure of the parent antibiotic, forming its oxidized derivatives. nih.govresearchgate.net

Interaction Type Description Key Reaction Sites on Demeclocycline Primary Oxidative Product
Ligand-Target Interaction Interaction of Demeclocycline (ligand) with Reactive Oxygen Species (target) such as OH, O, and O₃. nih.govC2 acylamino, C4 dimethylamine (B145610), C6 methyl group, C8 site on the benzene (B151609) ring, C12a tertiary alcohol. nih.govCarbonylated Demeclocycline (this compound). nih.gov
Initiation Step H-abstraction from various sites on the Demeclocycline molecule by ROS. nih.govresearchgate.netHydroxyl groups, amino groups, methyl groups. researchgate.netDemeclocycline radical.
Degradation Process Subsequent breaking of C-C, C-N, and C-O bonds and formation of C=C and C=O bonds. nih.govTetracycline (B611298) core structure. nih.govVarious degradation intermediates and final oxidized products. researchgate.net

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum Mechanical (QM) methods are used to study the electronic structure of molecules, providing highly accurate information about chemical reactions. acs.org However, QM calculations are computationally expensive and typically limited to small systems. To study reactions in large systems, such as an enzyme active site or a solvated molecule, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. cardiff.ac.uk This approach treats the chemically reactive part of the system (e.g., the substrate and key catalytic residues) with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a less computationally demanding MM force field. cardiff.ac.ukacs.org

While specific QM/MM studies focusing exclusively on this compound are not widely available in the published literature, the methodology is perfectly suited for investigating the complex chemical reactions involved in its formation. For instance, QM/MM simulations can be used to model the enzymatic or photo-oxidative degradation of Demeclocycline, providing detailed insights into the reaction energetics and pathways. acs.org

In the context of Demeclocycline oxidation, reactive MD simulations—which are based on force fields derived from QM data—provide significant atomic-level detail. aip.org These simulations show that the interaction between ROS and Demeclocycline involves the breaking of existing covalent bonds and the formation of new ones, fundamentally altering the molecule's structure. nih.gov The process is energetically driven, with reactions often initiated at sites where H-abstraction presents the lowest energy barrier. researchgate.net The formation of carbonyls (C=O) and the breaking of carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds are key events in the transformation to this compound. nih.gov

Bond Change Description Location on Demeclocycline Structure Significance
C-N Bond Breaking Cleavage of the bond connecting the dimethylamine group to the tetracycline ring. nih.govC4 position. researchgate.netLoss of a key functional group, altering biological activity. nih.gov
C-C Bond Breaking Fission of carbon-carbon bonds within the tetracycline scaffold. nih.gove.g., C6-C bond. nih.govRing opening and significant structural degradation.
C=O Bond Formation Introduction of a carbonyl group via oxidation. nih.gove.g., C6 site (carbonylation), C8 site. nih.govFormation of this compound derivatives.
C-O Bond Breaking Cleavage of bonds involving hydroxyl groups. nih.govC12a tertiary alcohol. nih.govAlteration of the hydrophilic/hydrophobic character.

The primary application of these computational methods is the elucidation of complex reaction mechanisms. For Demeclocycline, its oxidation pathways have been detailed through reactive MD simulations. nih.gov The studies show that different ROS can lead to distinct reaction products. For Demeclocycline specifically, a key degradation pathway involves carbonylation at the C6 site. nih.gov

The general mechanism proceeds as follows:

H-abstraction: A ROS, such as an OH radical, abstracts a hydrogen atom from a susceptible site on the Demeclocycline molecule. nih.govresearchgate.net

Radical Formation: This creates a radical species of the Demeclocycline molecule.

Bond Cleavage and Rearrangement: The unstable radical undergoes a series of bond cleavages and rearrangements. This can include the detachment of the C4 dimethylamine group or the C6 methyl group. researchgate.net

Oxidation: Another ROS molecule can then attack the modified site, leading to the formation of a carbonyl group (C=O), resulting in products such as aldehydes or ketones, which are characteristic of this compound. researchgate.net

These simulations provide a theoretical basis for the degradation products that have been observed in experimental measurements, confirming the validity of the proposed mechanisms. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of molecules to predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic signatures. rsc.org DFT studies have been instrumental in understanding the reactivity and degradation of tetracycline antibiotics, including Demeclocycline. patsnap.com

Research has utilized DFT calculations to propose and support the degradation mechanisms of Demeclocycline (referred to as DMCT). patsnap.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, DFT results can identify which parts of the Demeclocycline molecule are most electron-rich and therefore most susceptible to attack by oxidizing agents like ROS. rsc.orgnih.gov

Furthermore, DFT has been used to assign the vibrational spectra (IR and Raman) of tetracycline derivatives, which helps in identifying the structural changes that occur upon modification, such as oxidation. rsc.orgresearchgate.net These theoretical calculations provide a robust framework for interpreting experimental data and understanding the structure-property relationships of Demeclocycline and its oxidized forms. rsc.orgresearchgate.net

Machine Learning Approaches in Chemical Biology

In recent years, machine learning (ML) has emerged as a powerful tool in chemical biology and drug discovery. frontiersin.org ML models can be trained on large datasets of chemical structures and their associated biological activities or properties to make predictions for new, uncharacterized molecules. nih.govplos.org This approach has the potential to dramatically accelerate the discovery of new drugs and the characterization of chemical compounds by reducing the time and cost associated with experimental screening. frontiersin.org

While specific ML models developed solely for this compound have not been reported, the methodology is highly applicable. ML models have been successfully developed for the broader class of tetracyclines and their degradation products. researchgate.netrsc.org These models can predict various endpoints, including antibacterial activity, toxicity, and environmental fate (e.g., adsorption to materials). plos.orgresearchgate.net

The general workflow for applying ML to a compound like this compound would involve:

Data Collection: Assembling a dataset of molecules structurally related to this compound with known experimental values for a property of interest (e.g., toxicity). rsc.org

Model Training: Using this dataset to train an ML algorithm, such as a random forest or a neural network, to learn the relationship between the molecular structure and the property. frontiersin.orgnih.gov

Prediction: Applying the trained model to predict the properties of this compound and its various derivatives. frontiersin.org

Predictive modeling using ML can provide valuable information about the potential biological and environmental impact of this compound. By leveraging data from other tetracyclines and their known degradation products, researchers can build models to estimate key properties without the need for extensive laboratory experiments.

Other ML models have been developed to predict the adsorption of tetracyclines onto carbon-based materials, a critical factor for environmental remediation. researchgate.netresearchgate.net These models use material properties and adsorption conditions as inputs to accurately predict adsorption capacity. researchgate.net Additionally, ML has been applied to predict antimicrobial resistance profiles for bacteria exposed to tetracyclines, which could help in understanding how the oxidation of Demeclocycline might affect its interaction with resistant strains. frontiersin.org

Predicted Property Machine Learning Model Application to this compound Reference
Toxicity of Degradation Products Random ForestPredict the toxicity of this compound intermediates formed during degradation. rsc.org
Adsorption on Materials Random Forest, Gradient Boosting TreesPredict the environmental fate and potential for removal of this compound from water. researchgate.net
Antimicrobial Activity Deep Neural NetworkPredict whether this compound retains any antibacterial properties. frontiersin.orgplos.org
Antimicrobial Resistance Support Vector Machine (SVM)Predict the interaction of this compound with bacteria resistant to the parent drug. frontiersin.org

Virtual Screening for Novel Analogues

The exploration for novel therapeutic agents often begins in the computational realm, where virtual screening serves as a powerful tool to identify promising candidates from vast chemical libraries. In the context of this compound, virtual screening campaigns can be strategically designed to discover analogues with potentially enhanced biological activities, improved pharmacokinetic profiles, or novel therapeutic applications. These in silico studies leverage the known structural features of the parent molecule to filter and prioritize compounds for further investigation.

The process typically commences with the generation of a three-dimensional model of this compound. This model then serves as the query for similarity searches within large compound databases. The search algorithms are calibrated to identify molecules that share key structural motifs with this compound, such as the tetracyclic naphthacene (B114907) carboxamide core, while allowing for variations at specific positions to explore new chemical space.

A hypothetical virtual screening workflow for identifying novel this compound analogues might involve the following steps:

Pharmacophore Modeling: Based on the structure of this compound and its known interactions with biological targets, a pharmacophore model is developed. This model defines the essential spatial arrangement of chemical features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Database Screening: Large chemical databases, such as ZINC, PubChem, or commercial libraries, are then screened against the pharmacophore model. Compounds that match the pharmacophore query are selected as initial hits.

Molecular Docking: The selected hits are then subjected to molecular docking simulations. In this step, the three-dimensional structures of the candidate molecules are computationally placed into the binding site of a relevant biological target. The binding affinity and interaction patterns are calculated to predict the potency of the analogues.

ADMET Prediction: To assess the drug-likeness of the most promising candidates, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. This helps to filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process.

Detailed Research Findings:

While specific large-scale virtual screening studies focused solely on this compound are not extensively documented in publicly available literature, we can extrapolate from computational studies on the broader tetracycline class to illustrate the potential findings. For instance, research on tetracycline analogues has often focused on modifications at the C7, C9, and the upper and lower peripheral zones of the tetracycline skeleton to overcome antibiotic resistance and explore non-antibiotic activities.

A representative virtual screening campaign could identify a series of novel analogues with predicted high affinity for a specific target. The findings would typically be presented in a tabular format, summarizing the key computational metrics for each promising compound.

Table 1: Representative Data from a Hypothetical Virtual Screening of this compound Analogues

Analogue ID Molecular Formula Predicted Binding Affinity (kcal/mol) Predicted ADMET Risk Key Interacting Residues
DCO-A01 C22H23ClN2O9 -9.8 Low ASP-101, LYS-124, TYR-210
DCO-A02 C23H25ClN2O9 -9.5 Low ASP-101, LYS-124, PHE-212
DCO-A03 C22H22ClFN2O9 -10.2 Medium GLU-105, ARG-128, TYR-210
DCO-A04 C24H27ClN2O10 -9.9 Low ASP-101, LYS-124, TRP-230

The data presented in such a table would guide the selection of a small number of high-priority candidates for chemical synthesis and subsequent in vitro and in vivo testing. The "Predicted Binding Affinity" provides an estimate of how strongly the analogue might bind to its target, with more negative values indicating a stronger interaction. The "Predicted ADMET Risk" offers a preliminary assessment of the compound's potential for issues like poor absorption or toxicity. The "Key Interacting Residues" column details the specific amino acids in the target protein that the analogue is predicted to interact with, providing insights into the mechanism of binding.

Through such computational approaches, the chemical space around this compound can be efficiently explored, accelerating the discovery of novel compounds with desired biological activities.

Emerging Research Directions and Unexplored Avenues

Investigation of Novel Non-Antibiotic Biological Activities

Tetracyclines, the parent class of demeclocycline (B601452), are known to possess a range of non-antibiotic activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. frontiersin.orgopendentistryjournal.com These properties are often attributed to their ability to inhibit matrix metalloproteinases (MMPs), reduce the production of pro-inflammatory cytokines, and scavenge reactive oxygen species (ROS). biorxiv.orgnih.govdermnetnz.org Research into demeclocycline itself has revealed direct inhibitory actions on brain tumor-initiating cells (BTICs) and the ability to stimulate monocyte activity. nih.gov

The oxidation of demeclocycline to demeclocycline oxide could modulate these non-antibiotic activities in several ways. The N-oxide moiety might alter the molecule's ability to chelate metal ions, a key mechanism in MMP inhibition. biorxiv.org Furthermore, the electronic properties of the aromatic rings, which are involved in antioxidant activity, could be affected. biorxiv.org

A significant area of interest is the potential for this compound and other tetracycline (B611298) derivatives in neuroprotection. nih.govmdpi.com Studies on a doubly reduced derivative of demeclocycline (DDMC) have shown improved neuroprotective effects and a reduced antibiotic profile, suggesting that modifications to the core tetracycline structure can enhance desirable non-antibiotic properties. nih.govnih.gov Investigating whether this compound exhibits similar or enhanced neuroprotective capabilities is a logical next step. This could involve examining its effects on microglial activation, neuronal apoptosis, and pathways implicated in neurodegenerative diseases. nih.gov

Another avenue for exploration is the impact of this compound on inflammatory pathways. Tetracyclines have been shown to induce eosinophil apoptosis and reduce the production of inflammatory mediators. frontiersin.org The N-oxide derivative could potentially exhibit enhanced or altered anti-inflammatory effects, which would be valuable in a variety of disease contexts.

Development of Advanced In Vitro and In Vivo Research Models

To effectively study the novel biological activities of this compound, the development and application of advanced research models are crucial. Traditional 2D cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of tissues and organs. lek.com

Advanced In Vitro Models: The use of three-dimensional (3D) cell culture models, such as organoids and spheroids, can provide more physiologically relevant data. mdpi.com For instance, brain organoids could be used to model the neuroprotective effects of this compound in a human-relevant context. Similarly, 3D co-culture systems of tumor cells and immune cells could be employed to investigate its immunomodulatory and anti-cancer properties. nih.gov Microphysiological systems, or "organs-on-a-chip," offer another layer of sophistication by incorporating microfluidics to mimic blood flow and create more dynamic and realistic models of human tissues. lek.commdpi.com

In Vivo Research Models: In vivo studies will be essential to understand the pharmacokinetics, efficacy, and potential toxicity of this compound in a whole-organism context. Animal models of specific diseases, such as neurodegenerative disorders, inflammatory conditions, or cancer, will be critical. For example, mouse models of Parkinson's disease have been used to evaluate the neuroprotective effects of demeclocycline derivatives. mdpi.comnih.gov When studying potential anti-cancer effects, tumor-bearing mouse models can be utilized to assess the impact of this compound on tumor growth and the tumor microenvironment. bmj.com

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound's biological effects can be achieved through the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govplos.org This approach allows for a comprehensive view of the molecular changes induced by the compound.

By exposing relevant cell models (e.g., neuronal cells, immune cells, cancer cells) to this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify key pathways and molecular targets affected by the compound. researchgate.net For example, a global gene expression screen of brain tumor-initiating cells treated with demeclocycline identified several potential regulatory genes. nih.gov A similar approach for this compound could reveal its unique mechanisms of action.

Computational tools and bioinformatics are essential for integrating and analyzing these large datasets. nih.govnih.gov Network-based analyses can help to visualize the complex interactions between genes, proteins, and metabolites, and to identify central nodes that are critical to the compound's effects. plos.org This multi-omics strategy can accelerate the identification of novel therapeutic targets and biomarkers of response to this compound.

Bio-Inspired Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can draw inspiration from natural product chemistry and biocatalysis. Demeclocycline itself is a natural product produced by a mutant strain of Streptomyces aureofaciens. chemicalbook.in The oxidation of tertiary N-methylamines to their corresponding N-oxides is a known chemical transformation. acs.org

Further derivatization of this compound could lead to compounds with improved properties. This could involve modifications to other parts of the tetracycline scaffold, guided by structure-activity relationship (SAR) studies. For instance, the removal of the dimethylamino group at C4 of the tetracycline molecule has been shown to reduce its antibiotic properties while enhancing its non-antimicrobial actions. opendentistryjournal.comnih.gov Combining this modification with the N-oxide could result in a novel derivative with potent non-antibiotic activities and minimal antimicrobial effects.

Biocatalysis offers a "green chemistry" approach to modifying complex molecules like tetracyclines. nih.gov The use of enzymes to perform specific chemical transformations can avoid the need for harsh reagents and protecting groups. Exploring the use of oxidoreductases or other enzymes to synthesize this compound or to further modify its structure is a promising research avenue.

Predictive Toxicology and Mechanism-Based Safety Research in Preclinical Contexts

Before any new compound can be considered for therapeutic use, a thorough evaluation of its safety profile is essential. Predictive toxicology aims to identify potential toxicities early in the drug development process, reducing the risk of late-stage failures. researchgate.net

For this compound, this would involve a battery of in vitro and in silico assays. Human-induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, such as cardiomyocytes or hepatocytes, to assess potential cardiotoxicity or hepatotoxicity. mdpi.com Computational models can be used to predict potential off-target effects and to identify structural motifs that may be associated with toxicity.

Mechanism-based safety research will focus on understanding the "how" and "why" of any observed toxicity. For example, if this compound shows signs of toxicity in a particular cell type, further studies would be needed to elucidate the underlying molecular mechanisms. This could involve investigating its effects on mitochondrial function, oxidative stress, or specific signaling pathways.

Exploration of this compound as a Chemical Probe or Research Tool

Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe or research tool. google.com Chemical probes are small molecules that can be used to study biological processes and to validate new drug targets.

The unique properties of this compound, such as its potential to interact with specific proteins or pathways in a manner distinct from its parent compound, could make it a useful tool for basic research. For example, if this compound is found to selectively inhibit a particular enzyme or receptor, it could be used to probe the function of that target in various cellular and disease models.

Furthermore, fluorescently labeling this compound could create a probe for imaging studies, allowing researchers to visualize its distribution within cells and tissues. This could provide valuable insights into its mechanism of action and help to identify its molecular targets.

Q & A

Q. What criteria should guide the selection of reference standards for this compound in regulatory-compliant studies?

  • Methodological Answer : Prioritize Certified Reference Materials (CRMs) from pharmacopeias (e.g., USP) or ISO 17034-accredited suppliers. Verify purity (>98%>98\%) via orthogonal methods and ensure batch-specific certificates of analysis (CoA). For novel derivatives, characterize in-house standards against ICH Q2(R1) validation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.